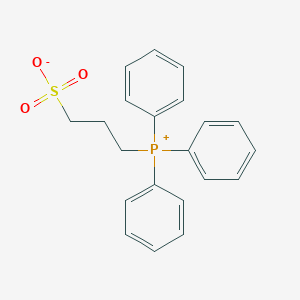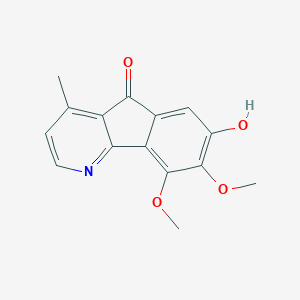
Darienine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darienine is a natural compound that has recently gained attention in the scientific community due to its potential use in drug development. It is a member of the flavonoid family, which is known for its antioxidant and anti-inflammatory properties. Darienine is found in several plant species, including Dariena versicolor, which is where it gets its name.
Mechanism of Action
The exact mechanism of action of darienine is not fully understood, but it is believed to work by reducing oxidative stress and inflammation in the body. It has been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which help to protect cells from damage. Darienine has also been shown to inhibit the activity of pro-inflammatory cytokines, which can contribute to chronic inflammation.
Biochemical and Physiological Effects:
Darienine has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the activity of pro-inflammatory cytokines. Darienine has also been shown to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using darienine in lab experiments is that it is a natural compound, which means it is less likely to have toxic side effects compared to synthetic compounds. Darienine is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using darienine in lab experiments is that it is not well-studied in humans, which means its safety and efficacy are not fully understood.
Future Directions
There are several future directions for research on darienine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its anti-cancer properties, which could lead to the development of new cancer treatments. Further research is also needed to fully understand the mechanism of action of darienine and its safety and efficacy in humans.
In conclusion, darienine is a natural compound that has potential use in drug development due to its antioxidant and anti-inflammatory properties. It can be synthesized from several precursors and has been shown to have several biochemical and physiological effects. While there are advantages and limitations to using darienine in lab experiments, there are several future directions for research that could lead to the development of new treatments for neurodegenerative diseases and cancer.
Synthesis Methods
Darienine can be synthesized from several precursors, including quercetin, kaempferol, and myricetin. The most commonly used method for synthesizing darienine is through the oxidation of quercetin using a copper-based catalyst. This method has been shown to produce high yields of darienine with good purity.
Scientific Research Applications
Darienine has been studied for its potential use in drug development due to its antioxidant and anti-inflammatory properties. It has been shown to have neuroprotective effects, which could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Darienine has also been shown to have anti-cancer properties, which could make it useful in developing new cancer treatments.
properties
CAS RN |
111316-27-9 |
|---|---|
Product Name |
Darienine |
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
7-hydroxy-8,9-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO4/c1-7-4-5-16-12-10(7)13(18)8-6-9(17)14(19-2)15(20-3)11(8)12/h4-6,17H,1-3H3 |
InChI Key |
YIPHNFIACWVOPU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C(=C3C(=CC(=O)C(=C3OC)OC)C2=O)NC=C1 |
SMILES |
CC1=C2C(=NC=C1)C3=C(C(=C(C=C3C2=O)O)OC)OC |
Canonical SMILES |
CC1=C2C(=NC=C1)C3=C(C(=C(C=C3C2=O)O)OC)OC |
synonyms |
darienine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)

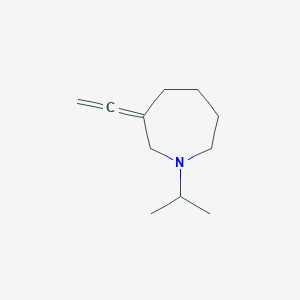
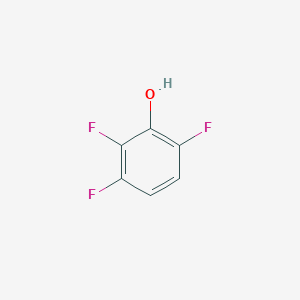

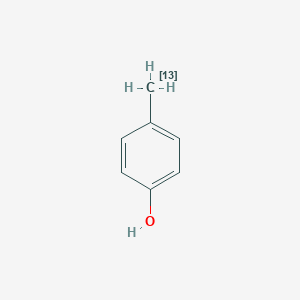

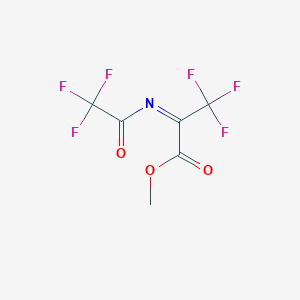
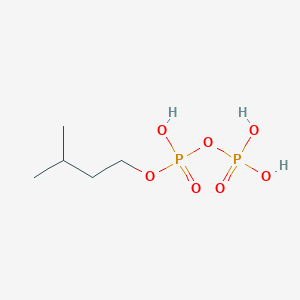

![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)
